2,5-Bis(tri-n-butylstannyl)furan

概要

説明

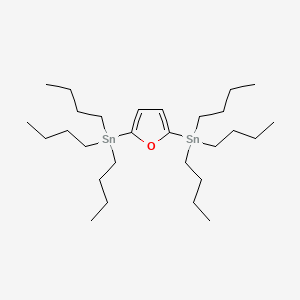

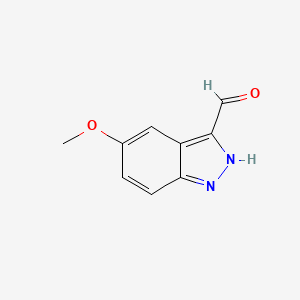

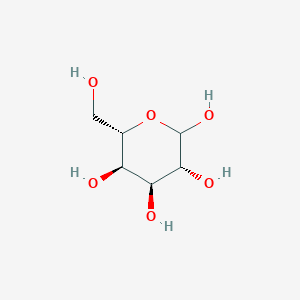

2,5-Bis(tri-n-butylstannyl)furan, also known as Bu3SnFur, is an organotin compound derived from the furan ring system . It is a white powder with a molecular formula of C24H54O2Sn2 and a molecular weight of 635.86 g/mol. It is widely used in the field of organic synthesis due to its unique properties.

Synthesis Analysis

Bu3SnFur can be synthesized by the reaction of furan and tri-n-butyltin chloride in the presence of a catalyst such as copper powder or mercury chloride. The compound can be purified by recrystallization or column chromatography.

Molecular Structure Analysis

The molecular structure of 2,5-Bis(tri-n-butylstannyl)furan is represented by the IUPAC name tributyl [5- (tributylstannyl)-2-furyl]stannane . The InChI code for this compound is 1S/C4H2O.6C4H9.2Sn/c1-2-4-5-3-1;61-3-4-2;;/h1-2H;61,3-4H2,2H3 .

Physical And Chemical Properties Analysis

Bu3SnFur is a stable and soluble compound that is usually stored in a dry and cool place. It has a melting point of 80-83°C and a boiling point of 290°C. Bu3SnFur is stable under normal conditions but can decompose in the presence of oxygen or moisture.

科学的研究の応用

Organic Synthesis

2,5-Bis(tri-n-butylstannyl)furan is a valuable reagent in organic synthesis, particularly in the construction of complex organic molecules. Its stannyl groups are useful for creating carbon-carbon bonds through Stille coupling reactions, which are pivotal in synthesizing pharmaceuticals, natural products, and polymers .

Pharmaceutical Research

In pharmaceutical research, this compound serves as an intermediate in the synthesis of various drugs. Its ability to undergo transformation into different functional groups makes it a versatile precursor for developing new medicinal compounds with potential therapeutic applications .

Materials Science

The compound’s unique structure allows for its incorporation into advanced materials. It can be used to modify the properties of polymers, enhancing their thermal stability and mechanical strength. This makes it suitable for creating high-performance materials used in aerospace, automotive, and electronics industries.

Chemical Engineering

Within chemical engineering, 2,5-Bis(tri-n-butylstannyl)furan is utilized for catalyst development and process optimization. Its organotin moieties can act as catalysts in various chemical reactions, improving efficiency and selectivity in industrial processes .

Environmental Studies

This compound’s role in environmental studies includes the development of sensors and detectors for pollutants. Its chemical reactivity can be harnessed to detect trace amounts of environmental toxins, contributing to better monitoring and control of pollution.

Agrochemical Applications

2,5-Bis(tri-n-butylstannyl)furan finds applications in agrochemistry as an intermediate in the synthesis of pesticides and herbicides. Its reactivity can lead to the development of new compounds that help protect crops from pests and diseases, thereby enhancing agricultural productivity .

Nanotechnology

In nanotechnology, the compound is explored for creating nanoscale materials. Its ability to form stable bonds with other elements can lead to the development of novel nanomaterials with applications in drug delivery, imaging, and electronics.

Biochemistry Research

The compound’s potential in biochemistry research lies in its use as a building block for biomolecules. It can be employed to study biological pathways and processes, aiding in the understanding of complex biochemical systems.

Safety and Hazards

Bu3SnFur is considered to have low toxicity but it is recommended to use protective equipment when handling the compound . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . It also causes damage to organs through prolonged or repeated exposure .

作用機序

Target of Action

It is known to be used as an agrochemical, organic, and pharmaceutical intermediate , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Bis(tri-n-butylstannyl)furan. For instance, it is known to be light-sensitive and is typically stored at room temperature . It is also considered very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .

特性

IUPAC Name |

tributyl-(5-tributylstannylfuran-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O.6C4H9.2Sn/c1-2-4-5-3-1;6*1-3-4-2;;/h1-2H;6*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUYAXFJUMLGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(O1)[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56OSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468839 | |

| Record name | 2,5-Bis(tri-n-butylstannyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(tri-n-butylstannyl)furan | |

CAS RN |

193361-76-1 | |

| Record name | 2,5-Bis(tri-n-butylstannyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,5-Bis(tri-n-butylstannyl)furan a valuable reagent in organic synthesis, particularly for developing new drugs?

A1: 2,5-Bis(tri-n-butylstannyl)furan is a highly versatile reagent in organic synthesis due to its participation in Stille coupling reactions. [, ] This palladium-catalyzed cross-coupling reaction allows for the formation of new carbon-carbon bonds between stannanes, like 2,5-Bis(tri-n-butylstannyl)furan, and various organic halides or pseudohalides. This capability enables the introduction of a furan ring, a common motif in many bioactive molecules, into diverse chemical structures.

Q2: How does the structure of compounds derived from 2,5-Bis(tri-n-butylstannyl)furan relate to their biological activity, specifically against parasites like Trypanosoma brucei rhodesiense and Plasmodium falciparum?

A2: The papers highlight the Structure-Activity Relationship (SAR) of various diamidine compounds synthesized using 2,5-Bis(tri-n-butylstannyl)furan as a key starting material. [] These compounds are designed to target parasites like Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis (sleeping sickness), and Plasmodium falciparum, responsible for malaria.

Q3: Can you elaborate on the significance of synthesizing 'reversed' diamidino compounds using 2,5-Bis(tri-n-butylstannyl)furan in the context of antimicrobial drug discovery?

A3: The synthesis of "reversed" diamidino compounds, facilitated by using 2,5-Bis(tri-n-butylstannyl)furan in Stille coupling reactions, presents a novel approach to combating antimicrobial resistance. [] These compounds exhibit potent activity against various microorganisms, including Mycobacterium tuberculosis and fungal species like Candida albicans and Aspergillus fumigatus. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B1365099.png)